molecular formula C19H36O4 B3265901 Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester CAS No. 41240-57-7

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester

Cat. No.: B3265901
CAS No.: 41240-57-7
M. Wt: 328.5 g/mol
InChI Key: ZNYBODPJUHLBSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester typically involves the esterification of propanedioic acid with a tetradecyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Propanedioic acid+Tetradecyl alcoholAcid catalystPropanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester+Water\text{Propanedioic acid} + \text{Tetradecyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Propanedioic acid+Tetradecyl alcoholAcid catalyst​Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. The reaction is typically conducted at elevated temperatures (around 150-180°C) to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and tetradecyl alcohol in the presence of a strong acid or base.

    Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.

    Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Propanedioic acid and tetradecyl alcohol.

    Transesterification: A new ester and the original alcohol.

    Oxidation: Carboxylic acids or other oxygenated derivatives.

Scientific Research Applications

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester primarily involves its hydrolysis to release propanedioic acid and tetradecyl alcohol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. This process can be catalyzed by acids or bases.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Propanedioic acid, 1,3-dimethyl ester.

    Diethyl malonate: Propanedioic acid, 1,3-diethyl ester.

    Methyl malonate: Propanedioic acid, 1-methyl ester.

Uniqueness

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties This long alkyl chain makes it more hydrophobic compared to shorter-chain esters, influencing its solubility and reactivity

Properties

IUPAC Name

dimethyl 2-tetradecylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)22-2)19(21)23-3/h17H,4-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYBODPJUHLBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284373
Record name 1,3-Dimethyl 2-tetradecylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41240-57-7
Record name 1,3-Dimethyl 2-tetradecylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41240-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-tetradecylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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